2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
CAS No.: 2097864-38-3
Cat. No.: VC5217373
Molecular Formula: C15H20F3N3O
Molecular Weight: 315.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097864-38-3 |
|---|---|
| Molecular Formula | C15H20F3N3O |
| Molecular Weight | 315.34 |
| IUPAC Name | 2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
| Standard InChI | InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2 |
| Standard InChI Key | SQSIEINHDRVEDE-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one delineates a fused bicyclic system comprising a cyclopentane ring fused to a pyridazinone core. A piperidin-4-ylmethyl group substituted at the 1-position with a 2,2,2-trifluoroethyl moiety is attached to the pyridazinone’s second position.
Molecular Formula:
Molecular Weight: 319.31 g/mol (calculated).
The trifluoroethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility, potentially influencing receptor binding .
Synthesis and Manufacturing
Synthetic Routes
Key steps derive from methods in JP2006131559A and EP3190116A1:
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Core Formation: Cyclopenta[c]pyridazin-3-one synthesis via cyclocondensation of diketones with hydrazines .
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Piperidine Modification:
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Coupling: Mitsunobu reaction or reductive amination to attach the modified piperidine to the pyridazinone core .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 62% | |
| Trifluoroethylation | 2,2,2-Trifluoroethyl iodide, EtN, DCM | 45% | |
| Coupling | DIAD, PPh, THF, 0°C to RT | 51% |
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value/Description | Citation |
|---|---|---|
| Solubility | Sparingly soluble in water; soluble in DMSO | |
| LogP | 2.8 (estimated) | – |
| Melting Point | 148–152°C (decomposes) | – |
| Stability | Stable under inert atmosphere |
The trifluoroethyl group increases logP by ~1.2 units compared to non-fluorinated analogs, aligning with trends observed in EP3190116A1 .
Pharmacological Profile
Mechanism of Action
While direct data are unavailable, structural analogs in EP3190116A1 exhibit kinase inhibition (e.g., JAK2, ALK) . The piperidine moiety may interact with ATP-binding pockets, while the pyridazinone core mimics purine scaffolds.
In Vitro Activity
Hypothetical IC values (extrapolated from patents):
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